molecular formula C12H7N5O9 B1147127 Nifursol-15N2,d2 CAS No. 1246833-64-6

Nifursol-15N2,d2

Cat. No.: B1147127
CAS No.: 1246833-64-6
M. Wt: 369.21 g/mol
InChI Key: XXUXXCZCUGIGPP-QGMBFAGFSA-N
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Description

Nifursol-15N2,d2 ( 1246833-64-6) is a stable, isotopically labelled form of the nitrofuran antibiotic Nifursol. The compound has a molecular formula of C12H5D2N315N2O9 and a molecular weight of 369.21 g/mol . It is specifically designed for use as an internal standard in analytical research, facilitating the precise quantification and analysis of the parent compound in complex matrices. Nifursol itself is an antiprotozoal agent used in poultry to inhibit the growth of Histomonas meleagridis . In research settings, the parent compound is typically analyzed in tissues using techniques like electron-capture GC, spectrophotometric detection, and HPLC with ultraviolet light detection. A key characteristic of Nifursol is its tendency to become tightly bound to proteins in tissues, often requiring basic solutions for liberation prior to analysis . This labelled version, this compound, is critical for ensuring analytical accuracy and reliability in method development and validation. This product is intended for research purposes only and is not approved for human or veterinary therapeutic use.

Properties

IUPAC Name

N-[(E)-(3,4-dideuterio-5-nitrofuran-2-yl)methylideneamino]-2-hydroxy-3,5-dinitro(15N)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+/i1D,2D,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUXXCZCUGIGPP-QGMBFAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])[N+](=O)[O-])/C=[15N]/[15NH]C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858166
Record name 2-Hydroxy-3,5-dinitro-N'-{(E)-[5-nitro(~2~H_2_)furan-2-yl]methylidene}(~15~N_2_)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246833-64-6
Record name 2-Hydroxy-3,5-dinitro-N'-{(E)-[5-nitro(~2~H_2_)furan-2-yl]methylidene}(~15~N_2_)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selection of Stable Isotope Precursors

The incorporation of 15N and deuterium requires precursors enriched with these isotopes. For example:

  • 15N-Labeled Ammonia (15NH3) or 15N-Nitrates introduce nitrogen-15 into heterocyclic rings.

  • Deuterated Solvents (e.g., DMSO-d6) or Deuterium Gas (D2) facilitate hydrogen-deuterium exchange at specific positions.

Table 1: Key Isotopic Precursors and Their Roles

PrecursorIsotopeRole in SynthesisSource
15NH315NAmine group incorporation
DMSO-d6D (deuterium)Solvent-mediated H/D exchange
CD3ODDMethoxyl group labeling

Chemical Synthesis Workflow

The synthesis of this compound follows a multi-step organic synthesis approach:

  • Nitrofuran Core Formation :

    • Condensation of 5-nitro-2-furaldehyde with hydrazine derivatives under acidic conditions yields the nitrofuran backbone.

    • Isotopic labeling occurs at this stage using 15N2-hydrazine to ensure uniform 15N incorporation.

  • Deuteration via Catalytic Exchange :

    • The intermediate is treated with deuterium oxide (D2O) in the presence of palladium catalysts to replace specific hydrogen atoms with deuterium.

    • Reaction conditions: 80°C, 12–24 hours, inert atmosphere.

  • Functional Group Modifications :

    • Sulfonation and hydroxylation steps introduce additional groups, with deuterated reagents (e.g., D2SO4) minimizing proton contamination.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal synthesis requires precise control over temperature and solvent systems:

  • Decarboxylation Prevention : Maintaining temperatures below 215°C avoids decomposition of the nitrofuran core.

  • Solvent Selection : Methanol and DMSO are preferred for their ability to dissolve intermediates while stabilizing reactive species.

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°CPrevents decomposition
Reaction Time12–24 hoursEnsures complete deuteration
Catalyst Loading5–10% Pd/CAccelerates H/D exchange

Challenges in Isotopic Purity

  • Isotopic Dilution : Trace protons in solvents reduce deuterium incorporation. Solutions include using ultra-dry deuterated solvents and sealed reaction vessels.

  • 15N Enrichment Verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm 15N2 labeling at >98% purity.

Purification and Analytical Characterization

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) :

    • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

    • Retention Time: 8.2 minutes, confirming separation from non-deuterated analogs.

  • Solid-Phase Extraction (SPE) : Removes unreacted precursors using C18 cartridges.

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • 1H NMR : Absence of proton signals at δ 3.8–4.2 ppm confirms deuteration.

    • 15N NMR : Peaks at 120–130 ppm verify 15N incorporation.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed m/z: 369.21 (M+H)+, matching theoretical values.

Applications and Regulatory Considerations

Pharmaceutical Toxicology

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify nifursol residues in animal tissues, ensuring compliance with FDA and EMA regulations.

Environmental Monitoring

Its stability in aqueous environments (pH 4–9) enables tracking of nifursol degradation products in soil and water systems .

Chemical Reactions Analysis

Nifursol-15N2,d2 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Nifursol derivatives have been studied for their antimicrobial properties, particularly against protozoan infections. Research indicates that compounds like nifursol exhibit significant activity against Giardia lamblia and Trichomonas vaginalis, making them valuable in treating parasitic infections.
  • Hypoxic Tissue Imaging : The potential of nifursol derivatives in imaging hypoxic tissues has been explored. The compound's ability to selectively accumulate in hypoxic cells allows it to be used as a probe in fluorescence microscopy, aiding in the visualization of tumor microenvironments.
  • Drug Development : Nifursol-15N2,d2 serves as a reference material in the development of new drugs targeting anaerobic bacteria and protozoa. Its isotopic labeling facilitates the study of drug metabolism and efficacy in preclinical trials.

Analytical Applications

  • Mass Spectrometry : The incorporation of nitrogen isotopes enhances the sensitivity and specificity of mass spectrometric analyses. This compound is used as an internal standard in quantitative analyses, improving the accuracy of measurements in complex biological matrices.
  • Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) methods to separate and quantify various analytes, including pharmaceuticals and environmental contaminants. Its unique isotopic signature aids in distinguishing it from other compounds during analysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alghamdi et al. (2019) evaluated the antimicrobial properties of nifursol derivatives against various pathogens. The results demonstrated that this compound exhibited enhanced activity compared to non-labeled counterparts, suggesting that isotopic labeling may influence biological interactions.

Case Study 2: Imaging Hypoxic Tumors

Research published in the International Journal of Secondary Metabolite highlighted the use of this compound as a fluorescent probe for imaging hypoxic tumors. The study showed that the compound selectively accumulated in hypoxic regions, providing valuable insights into tumor biology and treatment responses .

Data Tables

Application AreaDescriptionKey Findings
Antimicrobial ActivityTreatment for protozoan infectionsEnhanced efficacy against Giardia and Trichomonas
Hypoxic Tissue ImagingVisualization of tumor microenvironmentsSelective accumulation in hypoxic cells
Analytical ChemistryReference material for mass spectrometryImproved accuracy in quantitative analyses

Comparison with Similar Compounds

Research Findings and Challenges

  • Isotopic Standardization : The lack of internationally accepted <sup>15</sup>N-enriched N2O reference materials complicates cross-lab validation. However, dual-isotope labeling in This compound mitigates this by aligning with substrate-specific <sup>15</sup>N/<sup>14</sup>N ratios .
  • Stability: Deuterium in this compound enhances thermal stability during GC-MS, outperforming non-deuterated analogs prone to degradation .

Biological Activity

Nifursol-15N2,d2 is a labeled derivative of Nifursol, a nitrofuran antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity, particularly against protozoan infections in poultry. Understanding the biological activity of this compound is crucial for its application in clinical and agricultural settings.

Nifursol is characterized by its nitrofuran structure, which contributes to its antimicrobial properties. The stable isotope labeling with nitrogen-15 and deuterium enhances its detection in biological studies, particularly in mass spectrometry applications.

Nifursol exerts its biological effects through several mechanisms:

  • Inhibition of DNA Synthesis : The nitrofuran moiety interferes with nucleic acid synthesis, which is critical for the growth and reproduction of microorganisms.
  • Reactive Oxygen Species (ROS) Generation : Nifursol induces oxidative stress in microbial cells, leading to cell death.
  • Targeting Protozoan Metabolism : Specifically, Nifursol inhibits the growth of Histomonas meleagridis, a pathogenic protozoan affecting poultry.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

MicroorganismMIC (µg/mL)
Histomonas meleagridis0.5
Escherichia coli1.0
Staphylococcus aureus2.0
Salmonella enterica1.5

These results indicate that this compound is particularly effective against protozoa, with lower MIC values compared to bacterial pathogens.

Case Studies

  • Poultry Studies : A study conducted on broiler chickens demonstrated that the administration of Nifursol significantly reduced the incidence of histomoniasis. Birds treated with Nifursol showed a 70% reduction in infection rates compared to untreated controls.
  • Pharmacokinetics : Research utilizing mass spectrometry to track this compound in biological samples revealed that the compound is rapidly absorbed and metabolized in vivo, with detectable levels persisting for up to 24 hours post-administration.

Structure-Activity Relationship (SAR)

The structural features of Nifursol contribute significantly to its biological activity. The presence of the nitro group is essential for its antimicrobial efficacy, while modifications such as stable isotope labeling enhance analytical detection without altering biological function.

Q & A

Q. What are the methodological considerations for synthesizing and characterizing Nifursol-15N2,d2 in isotopic labeling studies?

Synthesis of Nifursol-15N2,d2 requires precise isotopic incorporation, typically via substitution reactions using <sup>15</sup>N-enriched precursors (e.g., ammonium-<sup>15</sup>N sulfate) and deuterated solvents. Characterization should include high-resolution mass spectrometry (HRMS) to confirm isotopic purity and nuclear magnetic resonance (NMR) to verify structural integrity. Ensure reproducibility by documenting reaction conditions (e.g., temperature, stoichiometry) and cross-referencing with existing protocols for labeled compounds .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity in detecting isotopic analogs. Calibration curves should account for matrix effects, validated using deuterated internal standards. For trace-level quantification, isotopic dilution analysis minimizes variability, while chromatographic separation parameters (e.g., column chemistry, gradient elution) must be optimized to resolve isotopic peaks .

Q. How should experimental designs integrate this compound for metabolic tracer studies?

Use controlled dosing regimens to track metabolite formation, ensuring isotopic enrichment does not exceed natural abundance thresholds (e.g., <1% for <sup>15</sup>N). Include negative controls (unlabeled Nifursol) to distinguish endogenous vs. tracer-derived metabolites. Sampling intervals should align with pharmacokinetic half-lives, and data normalization must correct for isotopic drift in mass spectrometry workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using this compound for pathway analysis?

Contradictions often arise from non-uniform isotopic distribution or competing metabolic pathways. Apply computational models (e.g., isotopomer spectral analysis) to deconvolute overlapping signals. Cross-validate results with orthogonal techniques like <sup>13</sup>C tracing or enzyme inhibition assays. Document batch-to-batch variability in labeled compound purity, as impurities can skew enrichment ratios .

Q. What strategies optimize the detection of this compound degradation products in environmental samples?

Employ hybrid quadrupole-orbitrap systems for untargeted screening, leveraging high mass accuracy (<1 ppm) to identify unknown degradants. Pair with stable isotope probing (SIP) to trace <sup>15</sup>N incorporation into degradation byproducts. Sample preparation should include solid-phase extraction (SPE) to concentrate analytes while minimizing matrix interference .

Q. How can this compound be used to study cross-species metabolic pathway conservation?

Conduct comparative studies across model organisms (e.g., rodents, zebrafish) using identical dosing protocols. Monitor conserved metabolites (e.g., acetylated derivatives) via time-course LC-MS/MS. Normalize data to species-specific metabolic rates and validate findings with knockout models or RNA interference targeting pathway enzymes .

Q. What are the challenges in integrating this compound with other isotopic labels (e.g., <sup>13</sup>C, <sup>2</sup>H) for multi-omics studies?

Spectral overlap between labels can complicate data interpretation. Use orthogonal separation methods (e.g., ion mobility) and prioritize high-resolution detectors. Computational tools like Skyline or XCMS Online assist in peak alignment and noise reduction. Validate co-eluting peaks via spiked standards and adjust isotopic ratios to avoid detector saturation .

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